An In-depth Technical Guide to 4-Amino-3-methoxybenzoic Acid
An In-depth Technical Guide to 4-Amino-3-methoxybenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Amino-3-methoxybenzoic acid, also known as 4-amino-m-anisic acid, is an aromatic organic compound that serves as a crucial building block in various synthetic applications.[1][2] Its unique structure, featuring amino, methoxy, and carboxylic acid functional groups, makes it a versatile intermediate in the pharmaceutical, dye, and pigment industries.[3] In the realm of drug discovery and development, it is particularly noted as a key precursor for the synthesis of compounds with significant biological activities, including antitumor agents and enzyme inhibitors.[1][4] This guide provides a comprehensive overview of its fundamental properties, synthesis, applications, and safety protocols, tailored for a scientific audience.
Core Properties of 4-Amino-3-methoxybenzoic Acid
The fundamental chemical and physical properties of 4-Amino-3-methoxybenzoic acid are summarized below, providing essential data for its handling, application, and characterization.
Chemical Identifiers and Molecular Characteristics
This table outlines the key identifiers and molecular data for 4-Amino-3-methoxybenzoic acid.
| Property | Value | Reference |
| CAS Number | 2486-69-3 | [1] |
| Molecular Formula | C8H9NO3 | [1] |
| Molecular Weight | 167.16 g/mol | [1] |
| IUPAC Name | 4-Amino-3-methoxybenzoic acid | - |
| Synonyms | 4-Amino-m-anisic acid, 3-Methoxy-4-aminobenzoic acid, o-Anisidine-4-carboxylic acid | [2][5][6] |
| SMILES | COc1cc(ccc1N)C(O)=O | [7] |
| InChI Key | JNFGLYJROFAOQP-UHFFFAOYSA-N | [7] |
Physical and Chemical Properties
The following table details the key physical and chemical properties of the compound.
| Property | Value | Reference |
| Appearance | Grey powder; White to Light yellow to Light orange powder to crystal | [1][2] |
| Melting Point | 186-188 °C | [1] |
| Boiling Point | 357.9±27.0 °C (Predicted) | [1] |
| Solubility | Soluble in Methanol | [1] |
| pKa | 4.74±0.10 (Predicted) | [1] |
| Storage Temperature | Room Temperature, Sealed in dry, Keep in dark place | [1] |
Synthesis Protocol
A common and efficient method for the synthesis of 4-Amino-3-methoxybenzoic acid involves the hydrolysis of its methyl ester precursor, methyl 4-amino-3-methoxybenzoate.[8]
Experimental Protocol: Hydrolysis of Methyl 4-amino-3-methoxybenzoate
Objective: To synthesize 4-Amino-3-methoxybenzoic acid with high purity and yield.
Materials:
-
Methyl 4-amino-3-methoxybenzoate (1 eq.)
-
Methanol (MeOH)
-
Water
-
Tetrahydrofuran (THF)
-
Lithium hydroxide (B78521) (LiOH) (5 eq.)
-
2 N Hydrochloric acid (HCl)
-
Ethyl acetate (B1210297) (EtOAc)
Procedure:
-
A solution of methyl 4-amino-3-methoxybenzoate (e.g., 4.5 g, 23.59 mmol) is prepared in a mixture of MeOH (45 mL), water (15 mL), and THF (15 mL).[8]
-
LiOH (e.g., 4.95 g, 117.97 mmol) is added to the solution in one portion at 25 °C under a nitrogen (N2) atmosphere.[8]
-
The resulting mixture is stirred at 25 °C for 12 hours.[8]
-
Reaction completion is monitored by Thin Layer Chromatography (TLC) using a mobile phase of PE:EtOAc = 3:1, where the product should show an Rf value of 0.[8]
-
Upon completion, the mixture is concentrated under reduced pressure at 40 °C.[8]
-
The residue is poured into water (50 mL) and stirred for 1 minute.[8]
-
The aqueous phase is extracted with EtOAc (3 x 30 mL) to remove any unreacted starting material or non-polar impurities.[8]
-
The pH of the aqueous phase is adjusted to 2 by adding 2 N HCl, leading to the precipitation of the product.[8]
-
The precipitate is collected by filtration and concentrated in vacuo to yield 4-Amino-3-methoxybenzoic acid as a light yellow solid (e.g., 4 g, 96.35% yield).[8]
Synthesis Workflow Diagram
Applications in Drug Development and Research
4-Amino-3-methoxybenzoic acid is a valuable building block in medicinal chemistry, primarily utilized as an intermediate in the synthesis of more complex, biologically active molecules.[9]
-
Antitumor Agents: It is a key intermediate in the preparation of (aminophenyl)benzothiazoles, a class of compounds investigated for their antitumor activities.[1]
-
Checkpoint Kinase-1 (Chk1) Inhibitors: The compound is used to synthesize (phenyl)(cyanopyrazinyl)urea derivatives, which have been identified as inhibitors of Chk1, a crucial target in cancer therapy.[1]
-
Carbazole (B46965) Alkaloids: It serves as a key building block for the efficient synthesis of carbazole alkaloids such as mukonine (B1238799) and mukonidine via oxidative annulation.[1]
-
Enzyme Inhibition: It has been described as an inhibitor of the enzyme hydroxylase and shows potential in inhibiting cancer cell growth at nanomolar concentrations.[4]
Role as a Synthetic Intermediate
Safety and Handling
Proper handling of 4-Amino-3-methoxybenzoic acid is essential in a laboratory setting. The compound is classified as an irritant.
Hazard Identification and Precautionary Measures
The following table summarizes the GHS hazard classifications and corresponding precautionary statements.
| Hazard Class | GHS Pictogram | Signal Word | Hazard Statements | Precautionary Statements | Reference |
| Skin Corrosion/Irritation | GHS07 (Exclamation Mark) | Warning | H315: Causes skin irritation | P280: Wear protective gloves/protective clothing/eye protection/face protection. P302 + P352: IF ON SKIN: Wash with plenty of soap and water. | [7][10] |
| Serious Eye Damage/Eye Irritation | GHS07 (Exclamation Mark) | Warning | H319: Causes serious eye irritation | P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [7][10] |
| Specific target organ toxicity (single exposure) | GHS07 (Exclamation Mark) | Warning | H335: May cause respiratory irritation | P261: Avoid breathing dust/fume/gas/mist/vapors/spray. P271: Use only outdoors or in a well-ventilated area. | [7][10] |
Handling and Storage:
-
Engineering Controls: Use only in a well-ventilated area, preferably in a fume hood.[10]
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection (e.g., safety glasses with side-shields or goggles).[7][11] A NIOSH/MSHA approved respirator (such as a dust mask type N95) should be used if significant dust is generated.[7][12]
-
Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place.[10] Store locked up.[10] It is incompatible with strong oxidizing agents.[10]
-
Spills: In case of a spill, sweep up the material and shovel it into suitable containers for disposal, avoiding dust formation.[10]
This comprehensive guide serves as a foundational resource for professionals engaged in research and development involving 4-Amino-3-methoxybenzoic acid. Its well-defined properties and versatile reactivity underscore its importance as a key chemical intermediate in the creation of high-value molecules.
References
- 1. 4-Amino-3-methoxybenzoic acid CAS#: 2486-69-3 [m.chemicalbook.com]
- 2. 4-Amino-3-methoxybenzoic Acid | 2486-69-3 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 3. 4-Amino-3-hydroxybenzoic acid:a fundamental building block_Chemicalbook [chemicalbook.com]
- 4. 4-Amino-3-methoxybenzoic acid | 2486-69-3 | FA29095 [biosynth.com]
- 5. 4-Amino-3-methoxybenzoic acid - High purity | EN [georganics.sk]
- 6. pharmaffiliates.com [pharmaffiliates.com]
- 7. 4-氨基-3-甲氧基苯甲酸 98% | Sigma-Aldrich [sigmaaldrich.com]
- 8. 4-Amino-3-methoxybenzoic acid synthesis - chemicalbook [chemicalbook.com]
- 9. 4-Amino-3-methoxybenzoic acid_TargetMol [targetmol.com]
- 10. fishersci.ca [fishersci.ca]
- 11. assets.thermofisher.com [assets.thermofisher.com]
- 12. gustavus.edu [gustavus.edu]
